molecular formula C13H23NO4 B13009948 tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B13009948
M. Wt: 257.33 g/mol
InChI Key: LILGESIHSOUCBM-ZWNOBZJWSA-N
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Description

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C13H23NO4 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h10,15H,4-9H2,1-3H3/t10-,13-/m1/s1

InChI Key

LILGESIHSOUCBM-ZWNOBZJWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]2(C1)C[C@H](CO2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O

Origin of Product

United States

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